1-(3-Bromo-4-methoxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(3-Bromo-4-methoxyphenyl)ethanone typically involves multi-step chemical reactions with precise control over the reaction conditions to achieve high purity and yield. For instance, the synthesis of enantiomerically pure diarylethanes, closely related to the target compound, utilizes a 7-step procedure starting from a similar bromo-methoxyphenyl compound, emphasizing the importance of selecting appropriate starting materials and conditions for successful synthesis (Zhang et al., 2014). Such methods often involve catalytic processes and resolution steps to achieve desired enantiopurity, showcasing the complexity and intricacy of synthesizing bromo-methoxyphenyl derivatives.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(3-Bromo-4-methoxyphenyl)ethanone has been determined through techniques like X-ray diffraction, which provides insights into the geometrical configuration, molecular conformation, and intermolecular interactions. The crystal structure analysis of similar compounds reveals the presence of strong intramolecular hydrogen bonds and π-π interactions, which are crucial for understanding the compound's reactivity and stability (Kudelko et al., 2007).
Chemical Reactions and Properties
1-(3-Bromo-4-methoxyphenyl)ethanone undergoes various chemical reactions, leveraging its functional groups for further transformation. For example, it can participate in Ullmann coupling reactions to form biphenyl structures, a reaction that underscores the compound's utility in forming carbon-carbon bonds and synthesizing complex organic frameworks (Manzano et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are pivotal for their application in material science and organic synthesis. The orthorhombic crystal system of related compounds, along with specific cell constants, provides a foundation for understanding the solid-state behavior and the potential for polymorphism, which can affect the material's physical properties and its application in various domains (Rao et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and susceptibility to oxidation or reduction, are integral for the compound's application in synthetic pathways. The compound's ability to undergo condensation reactions to form chalcones highlights its versatility and reactivity, which is crucial for its role in organic synthesis and pharmaceutical chemistry (Jarag et al., 2011).
Scientific Research Applications
Selective Bromination and Reactions
- Regioselective Bromination : A study by Kwiecień and Baumann (1998) demonstrated the selective bromination of methoxy ethanones, including 1-(3-bromo-4-methoxyphenyl)ethanone, which plays a role in the synthesis of benzofuran systems (Kwiecień & Baumann, 1998).
Synthesis of Derivatives with Biological Activities
- Synthesis of Triazole Derivatives : Labanauskas et al. (2004) synthesized various triazole-thiol derivatives using 1-(3-bromo-4-methoxyphenyl)ethanone. These compounds exhibited anti-inflammatory activity (Labanauskas et al., 2004).
Applications in Organic Chemistry
Synthesis of Halo- and Nitro-Phenylethanones : Kwiecień and Szychowska (2006) synthesized novel ethanones with halogen or nitro groups, starting from 1-(3-bromo-4-methoxyphenyl)ethanone, demonstrating its utility in organic synthesis (Kwiecień & Szychowska, 2006).
Enantioselective Synthesis : Zhang et al. (2014) developed a method for synthesizing enantiomerically pure diarylethanes, starting from derivatives like 1-(3-bromo-4-methoxyphenyl)ethanone, highlighting its role in chiral synthesis (Zhang et al., 2014).
Crystallographic Studies
- Crystal Structure Analysis : Rao et al. (2014) investigated the crystal structure of a compound derived from 1-(3-bromo-4-methoxyphenyl)ethanone, contributing to the understanding of molecular structures in crystallography (Rao et al., 2014).
Antimicrobial Applications
- Antimicrobial Activity : Nagamani et al. (2018) synthesized derivatives from 1-(3-bromo-4-methoxyphenyl)ethanone and evaluated their antimicrobial activity, indicating potential applications in medicinal chemistry (Nagamani et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P261, P280, P305, P338, P351 . It is advised to avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPGOBDETCKKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346376 | |
Record name | 1-(3-Bromo-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methoxyphenyl)ethanone | |
CAS RN |
35310-75-9 | |
Record name | 1-(3-Bromo-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35310-75-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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